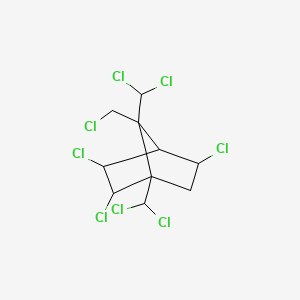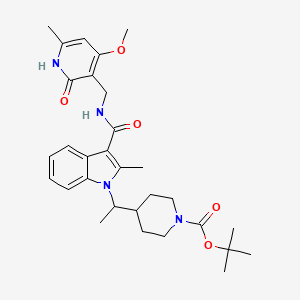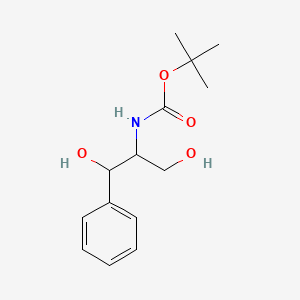
(2R)-4,4-Difluoro-2-methylpyrrolidine
説明
(2R)-4,4-Difluoro-2-methylpyrrolidine is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a type of pyrrolidine derivative, which is a class of organic compounds that contain a five-membered ring structure. The unique chemical properties of this compound make it an attractive candidate for use in various scientific studies. In
作用機序
The mechanism of action of ((2R)-4,4-Difluoro-2-methylpyrrolidine)-4,4-Difluoro-2-methylpyrrolidine is not fully understood, but it is believed to interact with specific targets in the body. One of the main targets is the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, (this compound)-4,4-Difluoro-2-methylpyrrolidine can increase the levels of acetylcholine in the brain, which has been shown to have potential therapeutic effects for various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (this compound)-4,4-Difluoro-2-methylpyrrolidine are dependent on the specific target it interacts with in the body. As mentioned earlier, one of the main targets is the enzyme acetylcholinesterase. By inhibiting this enzyme, (this compound)-4,4-Difluoro-2-methylpyrrolidine can increase the levels of acetylcholine in the brain, which has been shown to have potential therapeutic effects for various diseases. Additionally, (this compound)-4,4-Difluoro-2-methylpyrrolidine has been shown to have anti-inflammatory properties and can inhibit the growth of cancer cells.
実験室実験の利点と制限
One of the main advantages of using ((2R)-4,4-Difluoro-2-methylpyrrolidine)-4,4-Difluoro-2-methylpyrrolidine in lab experiments is its high purity and high yield synthesis method. This makes it an attractive candidate for use in various studies that require a consistent and reliable source of the compound. Additionally, (this compound)-4,4-Difluoro-2-methylpyrrolidine has been shown to have low toxicity, which makes it a safer alternative to other compounds that may have harmful effects on cells or organisms.
One of the limitations of using (this compound)-4,4-Difluoro-2-methylpyrrolidine in lab experiments is its limited solubility in water. This can make it challenging to use in studies that require the compound to be dissolved in an aqueous solution. Additionally, the mechanism of action of (this compound)-4,4-Difluoro-2-methylpyrrolidine is not fully understood, which can make it challenging to interpret the results of studies that use this compound.
将来の方向性
There are several future directions for the use of ((2R)-4,4-Difluoro-2-methylpyrrolidine)-4,4-Difluoro-2-methylpyrrolidine in scientific research. One of the most promising areas is in the development of new drug candidates for various diseases. (this compound)-4,4-Difluoro-2-methylpyrrolidine has shown potential as a drug candidate for diseases such as cancer, Alzheimer's disease, and Parkinson's disease, and further studies are needed to explore its therapeutic potential.
Another future direction is in the development of new synthesis methods for (this compound)-4,4-Difluoro-2-methylpyrrolidine. While the current synthesis method yields high purity and high yield, there is always room for improvement and optimization.
Conclusion:
In conclusion, (this compound)-4,4-Difluoro-2-methylpyrrolidine is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. The unique chemical properties of this compound make it an attractive candidate for use in various studies related to medicinal chemistry, enzyme inhibition, and protein-protein interactions. While there are limitations to using (this compound)-4,4-Difluoro-2-methylpyrrolidine in lab experiments, it has several advantages such as high purity and low toxicity. There are several future directions for the use of (this compound)-4,4-Difluoro-2-methylpyrrolidine in scientific research, including the development of new drug candidates and synthesis methods.
科学的研究の応用
((2R)-4,4-Difluoro-2-methylpyrrolidine)-4,4-Difluoro-2-methylpyrrolidine has been used in various scientific research studies due to its unique chemical properties. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been shown to have potential as a drug candidate for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, (this compound)-4,4-Difluoro-2-methylpyrrolidine has been used in studies related to enzyme inhibition, protein-protein interactions, and as a chiral building block for the synthesis of other compounds.
特性
IUPAC Name |
4,4-difluoro-2-methylpyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N/c1-4-2-5(6,7)3-8-4/h4,8H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZUDLHASRHRET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4R,4'R)-2,2'-Methylenebis[4,5-dihydro-4-(phenylmethyl)oxazole]](/img/structure/B3323577.png)





![5-benzyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B3323621.png)

![6-Bromo-3-methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one](/img/structure/B3323629.png)
![3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno-[3,2-e]pyridine-2-carboxylic acid](/img/structure/B3323635.png)


![2-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate](/img/structure/B3323675.png)